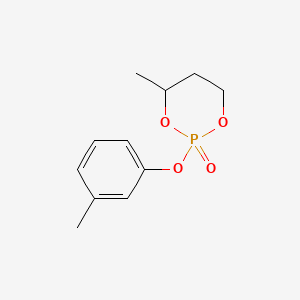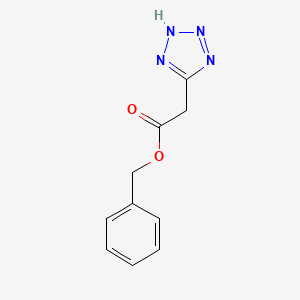
Benzyl tetrazolacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl tetrazolacetate is an organic compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl tetrazolacetate typically involves the reaction of benzyl azide with ethyl acetoacetate under controlled conditions. This reaction proceeds through a [3+2] cycloaddition mechanism, forming the tetrazole ring. The reaction is usually carried out in the presence of a catalyst, such as copper(I) iodide, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically heated to a specific temperature and maintained for a set duration to achieve complete conversion. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl tetrazolacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield this compound hydride, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Benzyl tetrazolacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other tetrazole derivatives and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Explored for its antimicrobial and antifungal properties, as well as its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of benzyl tetrazolacetate involves its interaction with specific molecular targets and pathways. The tetrazole ring in the compound can act as a bioisosteric replacement for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Tetrazole: The parent compound of benzyl tetrazolacetate, known for its stability and high nitrogen content.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring, used in medicinal chemistry as bioisosteres.
Benzyl Derivatives: Compounds containing the benzyl group, which can undergo similar chemical reactions and have comparable applications.
Uniqueness of this compound: this compound stands out due to its unique combination of the benzyl group and the tetrazole ring. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various applications. Additionally, the compound’s ability to act as a bioisosteric replacement for carboxylic acids further enhances its potential in drug design and medicinal chemistry.
Propriétés
Numéro CAS |
76812-76-5 |
|---|---|
Formule moléculaire |
C10H10N4O2 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
benzyl 2-(2H-tetrazol-5-yl)acetate |
InChI |
InChI=1S/C10H10N4O2/c15-10(6-9-11-13-14-12-9)16-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12,13,14) |
Clé InChI |
HNCBJWDNALUKBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



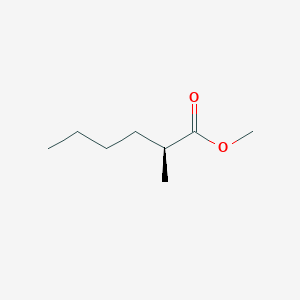

![Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14445297.png)

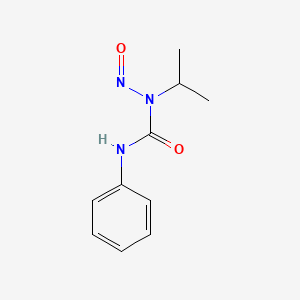
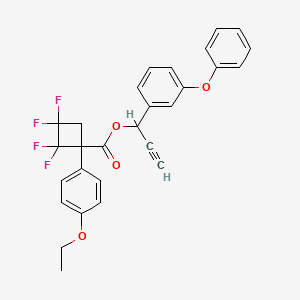


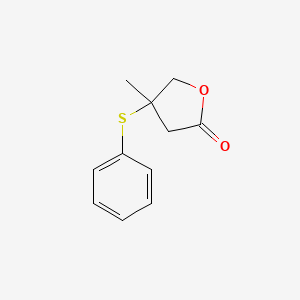
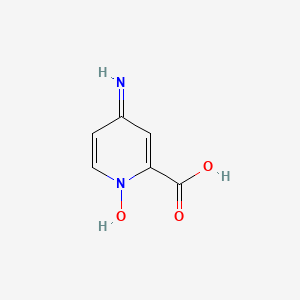

![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)
